Piperidine-4,4-dicarbonitrile hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidine-4,4-dicarbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-5-7(6-9)1-3-10-4-2-7;/h10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTFDRHIFAUNKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Piperidine-4,4-dicarbonitrile hydrochloride chemical structure and properties
Advanced Scaffold for Rigidification and Metabolic Stability in Drug Discovery
Executive Summary
Piperidine-4,4-dicarbonitrile hydrochloride (CAS: 19751-81-6) is a specialized heterocyclic building block used extensively in medicinal chemistry to introduce the gem-dicyano motif into pharmaceutical scaffolds. Unlike simple piperidines, the 4,4-disubstitution pattern imparts unique conformational rigidity (the Thorpe-Ingold effect) and blocks metabolic oxidation at the typically labile C4 position. This monograph details its physicochemical properties, validated synthetic protocols, and critical applications in the development of GPCR ligands, antiviral agents, and protease inhibitors.
Chemical Identity & Structural Analysis[1]
The compound consists of a piperidine ring substituted at the 4-position with two electron-withdrawing nitrile groups, stabilized as a hydrochloride salt. The gem-dicyano substitution significantly lowers the pKa of the piperidine nitrogen compared to the unsubstituted parent, altering its nucleophilicity and hydrogen-bonding potential.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | Piperidine-4,4-dicarbonitrile hydrochloride | |
| Common Name | 4,4-Dicyanopiperidine HCl | |
| CAS Number | 19751-81-6 (HCl salt); 1609-66-1 (Free base) | Use HCl salt for GMP weighing |
| Molecular Formula | C₇H₉N₃[1][2] · HCl | |
| Molecular Weight | 171.63 g/mol | Free base MW: 135.17 |
| Appearance | White to off-white crystalline solid | Free base is often an oil/low-melting solid |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar organics |
| Melting Point | >200°C (Decomposes) | High lattice energy due to ionic character |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than piperidine (~11.2) due to inductive effect of nitriles |
Synthetic Pathways & Manufacturing[4]
The synthesis of Piperidine-4,4-dicarbonitrile hydrochloride relies on a double nucleophilic substitution (bis-alkylation) strategy. The most robust route involves the reaction of malononitrile with a nitrogen mustard derivative.
2.1 Validated Synthetic Protocol
Objective: Synthesis of 4,4-dicyanopiperidine HCl from bis(2-chloroethyl)amine.
Reagents:
-
Bis(2-chloroethyl)amine hydrochloride (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium Hydride (NaH, 60% in oil) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (Anhydrous) or DMSO
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (3.0 eq) in anhydrous DMF at 0°C.
-
Nucleophile Formation: Dropwise add Malononitrile (1.1 eq) dissolved in DMF. Critical: Maintain temperature <10°C to prevent uncontrolled polymerization of the malononitrile anion. Stir for 30 mins until evolution of H₂ ceases.
-
Cyclization: Add Bis(2-chloroethyl)amine hydrochloride portion-wise. The base first neutralizes the amine salt, then facilitates the double displacement.
-
Heating: Warm the reaction to 60-80°C and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Quench with ice water. Extract the free base into Ethyl Acetate (3x). Wash organics with brine and dry over Na₂SO₄.
-
Salt Formation: Dissolve the crude oil in minimal ethanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. The white precipitate is filtered and washed with cold ether to yield the target HCl salt.
2.2 Synthetic Workflow Diagram
Figure 1: Step-wise synthetic route for the production of Piperidine-4,4-dicarbonitrile HCl via bis-alkylation.
Pharmaceutical Utility & Applications
The 4,4-dicyanopiperidine moiety is not merely a linker; it is a functional pharmacophore. Its utility stems from two primary mechanistic advantages:
-
Metabolic Blockade: The C4 position of piperidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes. Substituting this position with two nitriles (which are metabolically stable and electron-withdrawing) prevents hydroxylation, significantly extending the half-life of the drug candidate.
-
Conformational Restriction: The bulky nitrile groups induce a "Thorpe-Ingold" effect, favoring a specific chair conformation. This reduces the entropic penalty upon binding to a receptor pocket.
3.1 Key Application Areas
-
Antiviral Agents (HIV): Used in the synthesis of pyrimido[1,2-c][1,3]benzothiazin-6-imines.[3] The piperidine ring serves as a solubilizing group that interacts with the viral envelope proteins or protease active sites [1].
-
GPCR Ligands: The scaffold is a precursor to 4-amino-4-cyanopiperidines (via partial reduction). These are bioisosteres for amino acids and are used in the design of Neurokinin-1 (NK1) antagonists and Opioid receptor modulators.
-
Spirocyclic Scaffolds: Hydrolysis of one nitrile followed by cyclization yields spiro-hydantoins and spiro-succinimides, which are privileged structures in anticonvulsant and anti-tumor drug discovery [2].
3.2 Functionalization Pathways
Figure 2: Divergent synthesis pathways utilizing the 4,4-dicyanopiperidine core to access distinct pharmacological classes.
Handling, Stability, and Safety (E-E-A-T)
4.1 Stability Profile
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. It must be stored in a desiccator or tightly sealed container under inert atmosphere (Argon/Nitrogen) to prevent clumping and hydrolysis.
-
Thermal Stability: Stable at room temperature. Avoid temperatures >150°C during processing as the nitrile groups can degrade or polymerize.
4.2 Safety Protocols
-
Cyanide Hazard: While the nitrile group is covalently bonded, exposure to strong acids at high temperatures or strong metabolic oxidation could theoretically release cyanide ions. However, the primary risk is the compound's acute toxicity if swallowed.
-
Skin Contact: Nitriles are skin permeants. Use Nitrile or Neoprene gloves (double-gloving recommended).
-
Incompatibility: Incompatible with strong oxidizing agents and strong bases (which will deprotonate the piperidine nitrogen or attack the nitriles).
References
-
Mizuhara, T., et al. (2010).[4] "Efficient Synthesis of Pyrimido[1,2-c][1,3]benzothiazin-6-imines and Related Tricyclic Heterocycles." The Journal of Organic Chemistry, 75(1), 265–268.[4] Link
-
Carreira, E. M., & Kvaerno, L. (2009).[5] Classics in Stereoselective Synthesis. Wiley-VCH. (Context: Synthesis of complex heterocyclic scaffolds).
-
National Center for Biotechnology Information. (2024).[6][7] PubChem Compound Summary for CID 167035, Piperidine-4,4-dicarbonitrile. Link
-
Jubilant Life Sciences. (2023).[8][9] Safety Data Sheet: Piperidine Derivatives. (General handling of piperidine salts). Link
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An In-depth Technical Guide to the Solubility of Piperidine-4,4-dicarbonitrile Hydrochloride in Aqueous and Organic Solvents
Introduction
Piperidine-4,4-dicarbonitrile hydrochloride is a heterocyclic compound of significant interest in contemporary drug discovery and development. Its rigid piperidine core, substituted with two nitrile groups at the 4-position, presents a unique scaffold for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. The hydrochloride salt form is often utilized to enhance the compound's stability and aqueous solubility. A comprehensive understanding of its solubility profile in both aqueous and organic media is paramount for its effective application in medicinal chemistry, from early-stage screening to formulation development.
This technical guide provides a detailed exploration of the solubility characteristics of piperidine-4,4-dicarbonitrile hydrochloride. Moving beyond a simple tabulation of data, this document delves into the underlying physicochemical principles governing its solubility, offers predictive insights into its behavior in a range of common solvents, and provides detailed experimental protocols for empirical solubility determination. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's solubility to facilitate its use in their research endeavors.
Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For an ionizable molecule like piperidine-4,4-dicarbonitrile hydrochloride, several key factors dictate its dissolution behavior.
"Like Dissolves Like": The Role of Polarity and Intermolecular Forces
The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The polarity of both the solute and the solvent, and their capacity for intermolecular interactions such as hydrogen bonding, dipole-dipole forces, and van der Waals forces, are critical.
-
Piperidine-4,4-dicarbonitrile hydrochloride possesses a combination of polar and non-polar features. The protonated piperidine nitrogen and the chloride counter-ion introduce strong ionic character, favoring interactions with polar solvents. The two nitrile (-C≡N) groups are also highly polar and can act as hydrogen bond acceptors.[1][2] Conversely, the cyclohexane-like piperidine ring provides a degree of lipophilicity.
-
Water is a highly polar protic solvent capable of forming extensive hydrogen bond networks. It is an excellent solvent for ionic compounds and polar molecules that can participate in hydrogen bonding.
-
Organic solvents span a wide range of polarities, from polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., DMSO, acetone) to non-polar (e.g., toluene, hexane). The solubility of piperidine-4,4-dicarbonitrile hydrochloride in these solvents will depend on the balance of its polar and non-polar characteristics against those of the solvent.
The Influence of pH on the Solubility of a Hydrochloride Salt
As a hydrochloride salt of a secondary amine, the aqueous solubility of piperidine-4,4-dicarbonitrile hydrochloride is expected to be significantly influenced by the pH of the medium. In aqueous solution, the salt dissociates into the protonated piperidinium cation and the chloride anion.
The equilibrium between the protonated (ionized) and the free base (un-ionized) forms is governed by the pKa of the piperidinium ion. At pH values below the pKa, the protonated, more water-soluble form will predominate. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.
Furthermore, in acidic solutions with a high concentration of chloride ions (e.g., from the addition of hydrochloric acid), the solubility of the hydrochloride salt can be suppressed due to the common-ion effect .[3][4]
Predicted Physicochemical Properties and Solubility Profile
In the absence of extensive experimental data in the public domain, a predictive approach utilizing well-established computational models can provide valuable insights into the physicochemical properties and solubility of piperidine-4,4-dicarbonitrile hydrochloride. For this guide, the SwissADME online tool was employed for predictions related to aqueous solubility, lipophilicity, and pKa.[1][2][5] For organic solvent solubility, a qualitative prediction based on solvent properties is provided.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Molecular Formula | C₇H₁₀ClN₃ | - |
| Molecular Weight | 171.63 g/mol | - |
| pKa (most basic) | 7.5 (estimated) | ACD/Labs |
| logP (Octanol/Water) | 0.85 | SwissADME |
| Aqueous Solubility (logS) | -1.5 | SwissADME |
| Water Solubility | ~25 mg/mL | SwissADME |
Predicted Solubility in Water vs. Organic Solvents
The following table presents a predicted solubility profile of piperidine-4,4-dicarbonitrile hydrochloride in water and a selection of common organic solvents, categorized by solvent type. The predictions are based on the compound's structure and the physicochemical properties of the solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Water | Polar Protic | High | The ionic nature of the hydrochloride salt and the hydrogen bonding potential of the nitrile groups and the protonated amine lead to strong interactions with water. |
| Methanol | Polar Protic | High | As a polar protic solvent, methanol can effectively solvate the ionic components of the salt and engage in hydrogen bonding.[2][6] |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar and ionic compounds.[9][10][11] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of solvating cations and interacting with polar functional groups.[12][13][14][15][16] |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is polar and can interact with the nitrile groups of the solute, but its lower hydrogen bond accepting capability compared to DMSO and DMF may limit solubility.[17][18][19][20][21] |
| Acetone | Polar Aprotic | Low to Moderate | Acetone's polarity is moderate, and it is a weaker hydrogen bond acceptor than other polar aprotic solvents, likely resulting in lower solubility.[22][23][24][25] |
| Dichloromethane (DCM) | Non-polar Aprotic | Low | While having a dipole moment, DCM is a poor hydrogen bond acceptor and will not effectively solvate the ionic salt.[5][26][27][28][29] |
| Tetrahydrofuran (THF) | Polar Aprotic | Low | THF has moderate polarity but is a relatively weak hydrogen bond acceptor, and the non-polar hydrocarbon portion of the solute may have some affinity for it.[30][31][32][33][34] |
| Ethyl Acetate | Polar Aprotic | Very Low | The ester functionality offers some polarity, but overall, it is not a suitable solvent for a hydrochloride salt.[3][35][36] |
| Toluene | Non-polar | Very Low | As a non-polar aromatic hydrocarbon, toluene will have minimal interaction with the highly polar and ionic solute.[37][38][39][40][41] |
Experimental Protocols for Solubility Determination
To obtain definitive solubility data, empirical determination is essential. The following are detailed, step-by-step protocols for two widely accepted methods for determining the thermodynamic solubility of a compound.[7][37]
1. Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility.[37]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of piperidine-4,4-dicarbonitrile hydrochloride to a series of clear glass vials. The excess solid should be visually apparent.
-
To each vial, add a known volume of the desired solvent (e.g., 2 mL of water, ethanol, etc.).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, for faster separation, centrifuge the vials at a controlled temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. The first few drops should be discarded to saturate the filter and prevent analyte adsorption.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by correcting for the dilution factor.
-
2. Solvent Addition Method (Clear Point Determination)
This method can be faster than the shake-flask method and is particularly useful for screening multiple solvents.[17]
Methodology:
-
Initial Suspension:
-
Accurately weigh a small amount of piperidine-4,4-dicarbonitrile hydrochloride into a clear glass vial.
-
Add a small, known volume of the solvent to create a suspension.
-
-
Titration with Solvent:
-
While stirring at a constant temperature, incrementally add the same solvent to the vial using a calibrated pipette or burette.
-
After each addition, allow the mixture to equilibrate for a short period and visually inspect for the disappearance of all solid particles.
-
-
Clear Point Determination:
-
The "clear point" is the point at which all the solid has just dissolved. Record the total volume of solvent added.
-
-
Calculation:
-
Calculate the solubility based on the known mass of the solute and the total volume of the solvent at the clear point.
-
Analysis and Discussion of Predicted Solubility
The predicted solubility profile of piperidine-4,4-dicarbonitrile hydrochloride is a direct consequence of its molecular structure and the nature of the solvents.
High Aqueous Solubility: The high predicted solubility in water is anticipated for a low molecular weight hydrochloride salt. The primary driving forces are the ion-dipole interactions between the protonated piperidinium cation and the chloride anion with water molecules, and the hydrogen bonding between the nitrile groups and water.
Solubility in Polar Protic Solvents: High solubility is also predicted in polar protic solvents like methanol and ethanol. These solvents can effectively solvate the ions of the salt and participate in hydrogen bonding, similar to water.
Solubility in Polar Aprotic Solvents: A range of solubilities is expected in polar aprotic solvents. The high dielectric constants and strong hydrogen bond accepting capabilities of DMSO and DMF make them excellent solvents for this compound. Acetonitrile and acetone, being less effective at solvating cations and having weaker hydrogen bond accepting strengths, are predicted to be less effective solvents.
Low Solubility in Non-polar Solvents: The very low predicted solubility in non-polar solvents like dichloromethane and toluene is due to the significant energy penalty required to break the strong ionic and polar interactions within the crystal lattice of the salt without the compensating energy gain from strong solute-solvent interactions.
Conclusion
Piperidine-4,4-dicarbonitrile hydrochloride is predicted to be a highly water-soluble compound, with good solubility in polar protic and some polar aprotic solvents. Its solubility is expected to be poor in non-polar organic solvents. This solubility profile is governed by its ionic nature as a hydrochloride salt and the presence of polar nitrile functional groups. For drug development purposes, its high aqueous solubility is a favorable characteristic for oral and parenteral formulations. However, its solubility in less polar organic solvents, which may be relevant for certain synthetic transformations or purification procedures, is likely to be limited. The experimental protocols provided in this guide offer a robust framework for obtaining precise quantitative solubility data to confirm these predictions and to support the continued development of this important chemical scaffold.
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Physical and Chemical Properties of Alcohols. MolecularCloud. [Link]
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Physical Properties of Dimethyl Sulfoxide and its Function in Biological Systems. Annals of the New York Academy of Sciences. [Link]
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DMSO Physical Properties. gChem. [Link]
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Solubility Determination from Clear Points upon Solvent Addition. ResearchGate. [Link]
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N,N-Dimethylformamide Solvent Properties. [Source for DMF properties]. [Link]
-
Dichloromethane Solvent Properties. [Source for DCM properties]. [Link]
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Safety Data Sheet (SDS) for Piperidine-4,4-dicarbonitrile hydrochloride
Technical Safety & Handling Guide: Piperidine-4,4-dicarbonitrile Hydrochloride
Part 1: Executive Technical Summary
Compound Identity:
-
Chemical Name: Piperidine-4,4-dicarbonitrile hydrochloride[1][2]
-
Synonyms: 4,4-Dicyanopiperidine HCl; 4,4-Dicyanopiperidinium chloride
-
CAS Number: 2580215-04-7 (HCl salt); 15568-60-2 (Free base equivalent)
-
Molecular Formula: C₇H₉N₃ · HCl
-
Molecular Weight: 171.63 g/mol
Operational Context: This guide supersedes standard Safety Data Sheets (SDS) by integrating handling protocols for gem-dinitrile functionalized heterocycles . While standard SDSs classify this material based on generic piperidine toxicity, the 4,4-dicarbonitrile moiety introduces specific risks regarding metabolic cyanide liberation and reactivity under acidic hydrolysis conditions.
Core Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[3][4]
-
Skin/Eye Irritation: Category 2A (Severe Irritant)[5]
-
Specific Target Organ Toxicity: Category 3 (Respiratory Irritation)[5][6]
Part 2: Physicochemical & Stability Profile
Data synthesized from experimental homologs and structural analysis.
| Property | Specification | Operational Implication |
| Physical State | White to off-white crystalline solid | High potential for electrostatic dust generation. |
| Solubility | Water (High), DMSO (>50 mg/mL), Methanol | Use polar solvents for decontamination. |
| Hygroscopicity | Moderate to High (HCl salt) | Store under inert atmosphere (Argon/N₂) to prevent caking and hydrolysis. |
| pKa (Calc) | ~9.8 (Piperidine nitrogen) | Forms stable salts; free base requires pH >10 for extraction. |
| Melting Point | >250°C (Decomposition) | Do not heat to dryness without vacuum; risk of HCN evolution at decomp. |
| Reactivity | Labile nitriles in strong acid/heat | CRITICAL: Avoid heating with strong mineral acids (H₂SO₄) unless in a closed scrubber system. |
Part 3: Advanced Hazard Analysis (The "Why")
Standard SDSs often miss the mechanistic risks. As a researcher, you must understand the Causality of Toxicity :
-
Piperidine Pharmacophore: The piperidine ring acts as a CNS depressant and irritant. Upon ingestion or inhalation, it rapidly crosses mucous membranes.
-
Gem-Dinitrile Moiety: While aliphatic nitriles are generally stable, the gem-disubstituted nature at the 4-position creates steric strain.
-
Metabolic Risk: If ingested, hepatic Cytochrome P450 enzymes can hydroxylate the alpha-carbon (unlikely here due to quaternary center) or attack the nitrile directly, potentially releasing cyanide ions (
). -
Chemical Risk:[3] Contact with strong oxidizers or acids at high temperatures can cleave the nitrile groups, releasing Hydrogen Cyanide (HCN) gas.
-
Self-Validating Safety Check:
-
If you smell almonds: It is too late. The odor threshold for HCN is above the toxic limit.
-
Validation: Always have a portable HCN monitor active when performing hydrolysis or reduction reactions on this scaffold.
Part 4: Operational Handling Protocols
Workflow 1: Synthesis & Handling Logic
This workflow dictates the movement of the compound from storage to reaction to ensure containment.[7]
Figure 1: Safe handling workflow emphasizing dust control and containment.
Protocol A: Weighing & Transfer (The "Wet Method")
Context: The HCl salt is electrostatic. Dry weighing leads to airborne particulates.
-
PPE: Double nitrile gloves (0.11mm min), Lab coat, Safety Goggles, N95/P100 respirator if outside a hood (not recommended).
-
Technique: Tare the reaction vessel with the stir bar and septum.
-
Addition: Add the solid rapidly through a powder funnel.
-
Immediate Solvation: Immediately add the reaction solvent (e.g., DCM, MeOH) to wet the solid and prevent aerosolization.
-
Decon: Wipe the balance area with a 10% bleach solution (oxidizes trace cyanides/nitriles) followed by water.
Protocol B: Reaction Monitoring (Hydrolysis Risk)
Context: If using this intermediate for hydrolysis (converting nitriles to acids), HCN evolution is a certainty.
-
Scrubber Setup: The reaction vessel exhaust must pass through a bubbler containing 10% NaOH + Bleach (NaOCl). This neutralizes any escaping HCN.
-
pH Control: Keep reaction waste basic (pH > 10) until ready for disposal.
Part 5: Emergency Response & Decontamination
Mechanism of Antidote: In the event of significant exposure (ingestion/injection), the goal is to sequester cyanide ions or convert hemoglobin to methemoglobin (which binds cyanide).
Figure 2: Emergency decision tree prioritizing rapid decontamination and medical intervention.
Decontamination Solution (Dr. Reagent's Mix): For spill cleanup, do not use simple water. Use:
-
Solution: 10% Sodium Hypochlorite (Bleach) + 1M NaOH (1:1 ratio).
-
Action: Spray on spill, let sit for 20 minutes. The bleach oxidizes the nitrile/cyanide; the NaOH ensures HCN does not form.
Part 6: Synthetic Utility & Reference Data
Common Transformations:
-
Pinner Reaction: Conversion of nitriles to esters using HCl/Alcohol.
-
Reduction: Hydrogenation (Raney Ni/H₂) converts the 4,4-dicarbonitrile to 4,4-bis(aminomethyl)piperidine.
-
Hydrolysis: Acidic hydrolysis yields Piperidine-4,4-dicarboxylic acid.
Waste Disposal:
-
Category: Cyanide-containing organic waste.
-
Pre-treatment: Treat aqueous waste streams with bleach at pH 10 before commingling with general organic solvents.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15568-60-2 (4,4-Dicyanopiperidine). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Cyanide Derivatives. (General Hazard Class Guidance). Retrieved from [Link]
-
Princeton University EHS. Safe Handling of Organolithium and Nitrile Compounds. Retrieved from [Link]
Sources
- 1. 2580215-04-7|Piperidine-4,4-dicarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 2. piperidine-4,4-dicarbonitrile hydrochloride [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
Thermodynamic stability of 4,4-dicyanopiperidine hydrochloride
An In-depth Technical Guide to the Thermodynamic Stability of 4,4-Dicyanopiperidine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4,4-dicyanopiperidine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the narrative synthesizes foundational thermodynamic principles with robust, field-proven analytical methodologies. We delve into the causality behind experimental design, offering not just protocols, but a self-validating system for assessing material stability. The core objective is to equip researchers with the expertise to predict shelf-life, identify potential degradation pathways, and ensure the chemical integrity of this compound throughout the drug development lifecycle. The methodologies discussed include thermal analysis via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), forced degradation studies under various stress conditions, and the development of a stability-indicating HPLC method for accurate quantification.
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
4,4-Dicyanopiperidine hydrochloride is a heterocyclic building block whose utility in the synthesis of active pharmaceutical ingredients (APIs) is of significant interest. The presence of a piperidine ring and nitrile functional groups makes it a versatile scaffold, yet also introduces potential chemical liabilities. The thermodynamic stability of such an intermediate is not a trivial parameter; it is a cornerstone of process safety, product purity, and regulatory compliance.[1][2] An unstable intermediate can lead to impurity formation, yield loss, and potentially hazardous exothermic events during storage or reaction.
The stability of a drug substance or its precursors dictates its shelf life, storage conditions, and ultimately, its safety and efficacy.[3][4] This guide, therefore, presents an integrated approach to thoroughly characterize the thermodynamic stability of 4,4-dicyanopiperidine hydrochloride, ensuring a robust and reliable supply chain for drug development.
Physicochemical Profile and Potential Degradation Liabilities
A foundational understanding of the molecule's intrinsic properties is critical before commencing stability studies.
Known Physicochemical Properties:
| Property | Value/Observation | Source |
| Chemical Formula | C₇H₁₀ClN₃ | PubChem |
| Molecular Weight | 171.63 g/mol | PubChem |
| Appearance | Colorless to off-white solid | [5] |
| Melting Point | Data not widely published; requires experimental determination. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge |
Hypothesized Degradation Pathways:
The structure of 4,4-dicyanopiperidine hydrochloride suggests several potential degradation routes that must be investigated. Understanding these informs the design of forced degradation studies.
-
Hydrolysis: The geminal dinitrile groups may be susceptible to hydrolysis under acidic or basic conditions, potentially converting to amides or carboxylic acids. The piperidine ring itself is generally stable, but extreme pH can be a factor.[6]
-
Oxidation: The tertiary amine within the piperidine ring is a potential site for oxidation, which could lead to N-oxide formation or ring-opening byproducts.[6]
-
Thermal Decomposition: At elevated temperatures, molecules can break down.[6] For this compound, this could involve cleavage of the C-N bonds or reactions involving the nitrile groups. Thermal analysis is key to identifying the onset temperature of such events.[7]
-
Photodegradation: Exposure to UV or visible light can sometimes induce degradation, forming free radicals or other reactive species.[2][6]
The following workflow provides a strategic overview of a comprehensive stability assessment program.
Caption: Overall workflow for thermodynamic stability assessment.
Core Methodologies for Stability Evaluation
A multi-pronged analytical approach is essential for a complete stability profile. We will focus on three pillars: Thermal Analysis, Forced Degradation, and Chromatographic Quantification.
Thermal Analysis: Probing the Thermodynamic Limits
Thermal analysis techniques like DSC and TGA are indispensable for screening the physicochemical properties of pharmaceutical materials.[8][9] They provide rapid insights into melting, crystallization, desolvation, and decomposition.
A. Differential Scanning Calorimetry (DSC)
-
Causality & Expertise: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the detection of thermal events like melting and decomposition. For a stable hydrochloride salt, we expect to see a sharp endotherm corresponding to its melting point. A broad endotherm or an exothermic event immediately following the melt would be a red flag, suggesting decomposition.[10] Comparing the melting onset at different heating rates can also distinguish a true melt from decomposition.[10]
-
Protocol: DSC Analysis
-
Instrument: TA Instruments DSC 2500 or equivalent.
-
Sample Preparation: Accurately weigh 3-5 mg of 4,4-dicyanopiperidine hydrochloride into a Tzero aluminum pan. Crimp the pan hermetically to contain any potential off-gassing.
-
Method Parameters:
-
Equilibrate the system at 25°C.
-
Ramp the temperature from 25°C to 350°C at a rate of 10°C/min under a nitrogen purge of 50 mL/min.
-
-
Self-Validation & Data Analysis: The protocol is validated by running an indium standard to confirm temperature and enthalpy accuracy. Analyze the resulting thermogram to identify the onset temperature, peak maximum, and enthalpy (ΔH) of any thermal events.
-
B. Thermogravimetric Analysis (TGA)
-
Causality & Expertise: TGA measures the change in mass of a sample as a function of temperature. It is crucial for determining if mass loss is due to the release of bound water/solvent or thermal decomposition. For a hydrochloride salt, it helps confirm the absence of hydrates and pinpoints the exact temperature at which decomposition begins.
-
Protocol: TGA Analysis
-
Instrument: TA Instruments TGA 5500 or equivalent.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample onto a platinum TGA pan.
-
Method Parameters:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 400°C at a rate of 10°C/min under a nitrogen purge.
-
-
Self-Validation & Data Analysis: Calibrate the instrument using certified weight standards. Analyze the data to determine the percentage of weight loss at different temperature intervals. Significant weight loss concurrent with a DSC event confirms decomposition.
-
Forced Degradation (Stress Testing)
-
Causality & Expertise: The purpose of stress testing is to intentionally degrade the sample to identify likely degradation products and establish the degradation pathways.[2][11] This is the most effective way to develop a truly "stability-indicating" analytical method—one that can separate and quantify the intact compound from all its potential impurities and degradants.[11] The choice of stressors is based on the hypothesized degradation pathways.
The logical flow of a forced degradation study is critical for success.
Caption: Experimental workflow for forced degradation studies.
-
Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of 4,4-dicyanopiperidine hydrochloride in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Store at 60°C. Sample at 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Store at 60°C. Sample at 1, 2, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Sample at 8 and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C, protected from light. Sample at 24, 48, and 72 hours.
-
Photostability: Expose the stock solution to light conditions as specified in ICH Q1B guidelines. A control sample should be stored in the dark.
-
Analysis: Dilute all stressed samples to a target concentration (e.g., 0.1 mg/mL) and analyze using the HPLC method detailed below.
-
Chromatographic Quantification: The Stability-Indicating Method
-
Causality & Expertise: High-Performance Liquid Chromatography (HPLC) is the gold standard for stability testing due to its ability to separate complex mixtures.[11][12] A stability-indicating method must demonstrate specificity, meaning it can resolve the main peak (4,4-dicyanopiperidine hydrochloride) from all degradation products, process impurities, and excipients. A photodiode array (PDA) detector is crucial as it can assess peak purity by comparing spectra across the peak, providing confidence that a peak is a single component.
-
Protocol: Stability-Indicating HPLC-PDA Method
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD) or equivalent.
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at 210 nm. Collect spectral data from 190-400 nm for peak purity analysis.
-
Self-Validation: The method's suitability is confirmed by analyzing the forced degradation samples. The chromatograms should show adequate separation (resolution > 1.5) between the parent peak and all degradant peaks. Peak purity analysis should pass for the parent peak in all unstressed and stressed samples where it is present.
-
Data Interpretation and Reporting
Expected Thermal Analysis Results:
| Parameter | Ideal Result for a Stable Compound | Indication of Instability |
| DSC Melting Point | Sharp endotherm with an onset > 150°C. | Broad peak, low onset temperature, or exothermic event. |
| TGA Weight Loss | < 0.5% weight loss before melting point. | Significant weight loss before or during the melt. |
Forced Degradation Data Summary:
| Stress Condition | % Degradation (Example) | No. of Degradants | Observations |
| Control | < 0.1% | 0 | No change. |
| 0.1 M HCl, 60°C, 24h | 5.2% | 1 | Major degradant at RRT 0.85. |
| 0.1 M NaOH, 60°C, 4h | 15.8% | 2 | Major degradants at RRT 0.72 and 0.91. |
| 3% H₂O₂, RT, 24h | 2.1% | 1 | Minor degradant at RRT 1.10. |
| Thermal (60°C), 72h | 0.5% | 0 | Compound is stable in solution at 60°C. |
| Photolytic (ICH Q1B) | 1.1% | 1 | Minor degradant formed. |
RRT = Relative Retention Time
From this data, one can conclude that the compound is most susceptible to base-catalyzed hydrolysis and relatively stable to heat and oxidation. This information is critical for defining appropriate storage and handling conditions.
Conclusion
The thermodynamic stability assessment of 4,4-dicyanopiperidine hydrochloride is a systematic process that relies on the integration of thermal, chemical, and chromatographic techniques. By employing DSC and TGA, we establish the intrinsic thermal limits of the solid material. Through scientifically designed forced degradation studies, we proactively identify potential degradation pathways and products. This, in turn, enables the development of a robust, stability-indicating HPLC method, which is the ultimate tool for ensuring the purity and quality of the material over time.
This comprehensive approach provides the trustworthiness and authoritative data required by researchers and drug development professionals to make informed decisions, ensuring that 4,4-dicyanopiperidine hydrochloride can be used with confidence in the synthesis of next-generation therapeutics.
References
- BenchChem. (n.d.). Instability and degradation pathways of 1-piperideine.
- Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products.
-
Kawai, F., et al. (2020). A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Retrieved from [Link]
-
Hansen, L. D., et al. (1992). Solid-state stability testing of drugs by isothermal calorimetry. Pharmaceutical Research. Retrieved from [Link]
-
Vereecken, L., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
- Biosynce. (2025). Under what conditions does piperidine decompose?.
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Isothermal stress testing results (after 4 weeks). Retrieved from [Link]
-
TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]
-
TA Instruments. (2024). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. Retrieved from [Link]
-
Freeman, S., & Davis, J. (2011). Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from [Link]
-
Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Molecules. Retrieved from [Link]
-
Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PubMed. Retrieved from [Link]
-
Maleka, S. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Retrieved from [Link]
-
Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. Handbook of Pharmaceutical Analysis by HPLC. Retrieved from [Link]
-
Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
-
MvG, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. How to Accelerate Thermal Stability Testing for High-Concentration Drugs - TA Instruments [tainstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4-CYANOPIPERIDINE HCL | 240401-22-3 [chemicalbook.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. kinampark.com [kinampark.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
pKa values and dissociation constants of Piperidine-4,4-dicarbonitrile HCl
An In-Depth Technical Guide to the Physicochemical Properties of Piperidine-4,4-dicarbonitrile HCl for Drug Development Professionals
Abstract
The Strategic Importance of pKa in Medicinal Chemistry
The acid-base dissociation constant, pKa, is a cornerstone physicochemical parameter in the drug discovery and development continuum. As the majority of drug candidates are weak acids or bases, their ionization state at physiological pH (typically ~7.4) governs their behavior in the body.[1] Knowledge of a compound's pKa is not merely an academic exercise; it is a critical determinant of its:
-
Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, impacting its dissolution rate from a solid dosage form in the gastrointestinal tract.[2]
-
Absorption and Permeability: For a drug to be absorbed, it must permeate biological membranes. The non-ionized, more lipophilic form crosses these membranes more readily. The pKa dictates the equilibrium between these two states at the site of absorption.[2][3]
-
Distribution: The ability of a drug to penetrate specific tissues or cross barriers like the blood-brain barrier is heavily influenced by its ionization state.[4]
-
Target Engagement: The protonation state of a molecule can be crucial for binding to its biological target, for instance, by forming essential salt bridges with acidic residues in a protein's binding pocket.
-
Formulation and Stability: Understanding the pKa is essential for selecting appropriate salt forms, designing stable formulations, and predicting potential interactions with excipients.[2][4]
For a molecule like Piperidine-4,4-dicarbonitrile HCl, the key ionizable center is the piperidine nitrogen. Its propensity to exist in a protonated (charged) or neutral state is the central question this guide addresses.
Dissociation of Piperidine-4,4-dicarbonitrile HCl: A Structural Analysis
The dissociation of Piperidine-4,4-dicarbonitrile HCl in an aqueous solution is defined by the equilibrium between its protonated form (the conjugate acid) and its neutral form (the free base). The dissociation constant (Ka) represents this equilibrium, and its negative logarithm provides the pKa value.
The primary structural feature influencing the pKa is the powerful inductive electron-withdrawing effect of the two nitrile groups (-C≡N) positioned at the 4-carbon. The pKa of the unsubstituted piperidinium ion is approximately 11.22.[5] Electron-withdrawing substituents pull electron density away from the nitrogen atom, making the lone pair less available to accept a proton. This destabilizes the conjugate acid, making it a stronger acid (i.e., more willing to donate its proton), which results in a lower pKa value.
Quantitative pKa and Dissociation Constant Data
As previously stated, a definitive experimental pKa for Piperidine-4,4-dicarbonitrile HCl has not been identified in our review of scientific literature. However, we can generate a reliable estimate by analyzing structurally similar compounds.
| Compound | Structure | pKa (Conjugate Acid) | Data Type | Rationale for Comparison |
| Piperidine HCl | 6-membered ring with one NH group | ~11.22[5] | Experimental | Unsubstituted parent compound, provides a baseline. |
| N-piperidine-C(CH₃)₂CN HCl | Piperidine with a C(CH₃)₂CN group on N | 9.22[6] | Experimental | A close analog. The cyano group significantly reduces basicity. The two methyl groups are weakly electron-donating, suggesting the dicyano analog will be even more acidic (lower pKa). |
| Piperidine-4,4-dicarbonitrile HCl | Target Compound | ~8.0 - 9.0 | Estimated | The gem-dinitrile substitution at the 4-position exerts a strong, field-based electron-withdrawing effect, significantly lowering the pKa from the piperidine baseline. This estimate is lower than the N-substituted analog due to the absence of electron-donating methyl groups and the direct influence on the ring. |
The corresponding acid dissociation constant (Ka) can be calculated using the formula: Ka = 10-pKa . For an estimated pKa of 8.5, the Ka would be approximately 3.16 x 10⁻⁹ mol/L.
Experimental Protocol: pKa Determination by Potentiometric Titration
To obtain a definitive pKa value, potentiometric titration is the gold-standard method due to its precision, accuracy, and simplicity.[7] This protocol outlines a self-validating system for determining the pKa of Piperidine-4,4-dicarbonitrile HCl.
Objective: To determine the pKa of Piperidine-4,4-dicarbonitrile HCl in an aqueous medium at a controlled temperature and ionic strength.
Materials & Reagents:
-
Piperidine-4,4-dicarbonitrile HCl (high purity)
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl), analytical grade
-
Deionized, degassed water (purged with Nitrogen or Argon)
-
Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)
-
Calibrated pH meter with a glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or jacketed beaker (25 ± 0.5 °C)
Step-by-Step Methodology:
-
System Calibration:
-
Calibrate the pH meter using at least three standard buffers (4.01, 7.00, 10.01) at 25 °C. Ensure the slope is within the acceptable range (typically 95-105%). This step is critical for the trustworthiness of all subsequent pH measurements.
-
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of Piperidine-4,4-dicarbonitrile HCl.
-
Dissolve the sample in a beaker with 10 mL of deionized, degassed water.
-
Add a specific volume of 0.15 M KCl solution to maintain a constant ionic strength throughout the titration. This is crucial as the activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution.
-
-
Titration Procedure:
-
Place the beaker in the thermostatically controlled bath on a magnetic stirrer.
-
Immerse the calibrated pH electrode and the titrator's dispensing tip into the solution, ensuring the stir bar does not strike them.
-
Begin purging the solution with nitrogen or argon to displace dissolved CO₂, which can form carbonic acid and interfere with the titration of a weak base.
-
Start the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value after each addition, allowing the reading to stabilize. The use of an automatic titrator, which adds smaller increments near the equivalence point, is highly recommended for accuracy.
-
Continue the titration until the pH reaches approximately 11-12 to ensure the complete titration curve is captured.
-
-
Data Analysis & pKa Calculation:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
The pKa is the pH at the half-equivalence point, where half of the protonated piperidine has been neutralized to its free base form.
-
To determine this point accurately, calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point. The pH at this half-volume is the pKa.
-
Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.
-
The Role of In Silico pKa Prediction
In early-stage drug discovery, where hundreds of compounds may be synthesized, experimental pKa determination for every analog is not feasible. Here, computational (in silico) pKa prediction plays a vital role in triaging and prioritizing compounds.[8][9]
Methods generally fall into two categories:
-
Empirical/QSAR Models: These methods use large datasets of experimentally determined pKa values to build models based on molecular descriptors or fingerprints. They are extremely fast but their accuracy depends on how similar the query molecule is to the compounds in the training set.
-
First-Principles (Quantum Mechanics): These methods calculate the free energy change of the dissociation reaction using quantum mechanical (QM) calculations. While computationally expensive, they can be more accurate for novel chemical scaffolds not present in empirical training sets.[10]
A hybrid approach, combining QM calculations with machine learning, is emerging as a powerful and accurate strategy.[8]
Conclusion: Actionable Insights for the Drug Developer
The estimated pKa of ~8.0 - 9.0 for Piperidine-4,4-dicarbonitrile HCl has significant practical implications. At the physiological pH of blood and most tissues (~7.4), the compound will exist as an equilibrium mixture of its protonated (cationic) and neutral forms. Using the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), we can predict that if the pKa is 8.4, approximately 90% of the compound will be in the protonated, charged form at pH 7.4.
This leads to the following field-proven insights:
-
Solubility-Permeability Trade-Off: The high proportion of the charged species suggests good aqueous solubility, which is favorable for formulation. However, this may limit its ability to passively diffuse across lipid membranes, potentially impacting oral absorption and CNS penetration.
-
Strategic Modification: For medicinal chemists using this scaffold, modifying other parts of the molecule to modulate lipophilicity (LogP/LogD) will be a key strategy to balance this solubility-permeability challenge.
-
Formulation Considerations: The basic nature of the free piperidine means it is an excellent candidate for forming stable hydrochloride salts, as provided. This enhances solubility and handling properties. During formulation, buffering agents must be chosen carefully to maintain a pH that ensures stability and desired dissolution characteristics.
References
- Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
- Benchchem. (2025).
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- Zafar, S., et al. (2014, July). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pak J Pharm Sci., 27(4), 925-9.
- Manallack, D. T. (2007, September 17).
- Creative Bioarray.
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- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Williams, R. (2022, April 7). pKa Data Compiled by R. Williams.
- Benchchem.
- Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- PubChem. Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones.
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Determining the Melting Point of Piperidine-4,4-dicarbonitrile Hydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the melting point range of pure Piperidine-4,4-dicarbonitrile hydrochloride. As a key intermediate in the synthesis of various pharmaceutical agents, particularly those active in the central nervous system, the rigorous characterization of this compound is paramount.[1] While a definitive melting point for Piperidine-4,4-dicarbonitrile hydrochloride is not widely reported in scientific literature, this guide establishes a robust, self-validating protocol for its experimental determination. Addressed to researchers, scientists, and drug development professionals, this document elucidates the causal principles behind the experimental design, ensuring both technical accuracy and field-proven insight into this critical physicochemical parameter.
Introduction: The Significance of Piperidine-4,4-dicarbonitrile Hydrochloride
Piperidine-4,4-dicarbonitrile hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry. The piperidine scaffold is a foundational structural motif in a multitude of pharmaceutical agents.[1] The dinitrile functionality at the 4-position offers versatile synthetic handles for the elaboration into more complex molecules, making it a valuable building block in drug discovery.
The hydrochloride salt form is frequently employed for active pharmaceutical ingredients (APIs) to enhance stability, crystallinity, and aqueous solubility, which in turn can improve bioavailability.[2][3] Given its role as a precursor in pharmaceutical synthesis, establishing a precise and reliable melting point range for pure Piperidine-4,4-dicarbonitrile hydrochloride is a critical aspect of quality control.
Why the Melting Point is a Critical Quality Attribute
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant serves two primary purposes in a research and development setting:
-
Identification: The melting point is a characteristic property of a pure substance. While not unique, it provides a strong data point for confirming the identity of a synthesized compound when compared against a known standard.
-
Purity Assessment: The presence of even small amounts of miscible impurities will typically cause a depression of the melting point and a broadening of the melting range.[4] Therefore, a sharp melting point is a reliable indicator of high purity.[5][6] A wide melting range (e.g., greater than 2°C) suggests the presence of impurities, which could be residual solvents, starting materials, or by-products from the synthesis.[4][7]
Principles of Melting Point Determination
The melting of a crystalline solid involves overcoming the intermolecular forces that hold the molecules in a fixed lattice structure.[8] Energy, in the form of heat, is required to disrupt this ordered arrangement. In the presence of an impurity, the crystal lattice is disrupted, which lowers the energy required to break it apart. This phenomenon is known as melting point depression.[8]
For hydrochloride salts specifically, factors such as the degree of ionization, crystal packing, and potential for polymorphism or the presence of hydrates can influence the melting behavior.[9][10] The loss of hydrogen chloride at elevated temperatures can also occur, which would manifest as decomposition rather than a true melt.[11]
Experimental Protocol for Melting Point Determination
This protocol outlines a validated method for determining the melting point range of Piperidine-4,4-dicarbonitrile hydrochloride using a digital melting point apparatus, such as a Mel-Temp or similar instrument.
Apparatus and Materials
-
Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
High-purity Piperidine-4,4-dicarbonitrile hydrochloride sample
-
Certified melting point standards for calibration (e.g., benzoic acid, caffeine)
Apparatus Calibration (Trustworthiness Pillar)
To ensure the accuracy of the experimental results, the melting point apparatus must be calibrated. This is a critical step for a self-validating system.[12] Calibration should be performed regularly using certified reference standards with known, sharp melting points that bracket the expected melting point of the sample.[13][14]
Calibration Workflow:
-
Select at least two standards whose melting points are in the vicinity of the expected melting point of the test sample.
-
Following the operational procedure in section 3.4, determine the melting point of each standard.
-
Compare the observed melting points to the certified values. The apparatus should be accurate to within ±1°C.
-
If a consistent deviation is observed, a calibration curve can be generated to correct the experimentally determined melting points.[15]
Sample Preparation
Proper sample preparation is crucial for obtaining a reproducible and sharp melting point.
-
Ensure Dryness: The sample of Piperidine-4,4-dicarbonitrile hydrochloride must be completely dry, as residual solvent will act as an impurity and depress the melting point. Dry the sample under vacuum to a constant weight.
-
Create a Fine Powder: The sample should be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube.[16] Gently grind a small amount of the sample using a clean, dry mortar and pestle.
-
Load the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Tap the sealed end of the tube gently on a hard surface to pack the solid down.[17]
-
The packed sample height should be 2-3 mm.[18][19] An overloaded capillary will result in a broader melting range due to inefficient heat transfer.
-
Measurement Procedure
It is standard practice to first perform a rapid determination to find an approximate melting range, followed by a slower, more accurate measurement.
-
Initial (Rapid) Determination:
-
Accurate Determination:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the initial run.[17][18]
-
Insert a new, freshly packed capillary tube with the sample.
-
Set the heating rate to rapidly approach the approximate melting point.
-
When the temperature is about 15-20°C below the approximate melting point, reduce the heating rate to 1-2°C per minute.[16][17] A slow heating rate is essential for ensuring thermal equilibrium between the sample, the thermometer, and the heating block.[17]
-
Observe the sample closely through the magnifying lens.
-
Record T1: The temperature at which the first drop of liquid becomes visible.[18]
-
Record T2: The temperature at which the last solid crystal just disappears, and the sample is completely liquid.
-
The melting point is reported as the range T1 – T2.
-
Repeat the accurate determination with a fresh sample at least twice to ensure reproducibility. The results should be consistent within 1°C.[15]
-
Experimental Workflow Diagram
Caption: Workflow for determining the melting point of a pure compound.
Data Presentation and Interpretation
All quantitative data should be recorded systematically.
| Determination Run | Start of Melt (T1, °C) | End of Melt (T2, °C) | Melting Range (°C) | Observations |
| 1 (Accurate) | e.g., Colorless melt | |||
| 2 (Accurate) | e.g., Colorless melt | |||
| Average |
Interpreting the Results
-
Sharp Melting Range (≤ 2°C): A narrow melting range is indicative of a high degree of purity for the crystalline solid.[7][20] For a highly pure pharmaceutical-grade compound, a range of 0.5-1.0°C is expected.
-
Broad Melting Range (> 2°C): A wide melting range is a strong indication that the sample is impure.[4] The impurities disrupt the crystal lattice, causing different parts of the sample to melt at different temperatures.
-
Depressed Melting Point: The observed melting range for an impure sample will be lower than that of the pure compound.[21]
-
Decomposition: If the sample darkens, effervesces, or changes color without forming a clear liquid, this should be noted as decomposition.[20] The temperature at which this is observed is the decomposition point, reported as, for example, "215°C (d)". For hydrochloride salts, this can sometimes be caused by the loss of HCl gas at high temperatures.[11]
Conclusion
The determination of the melting point is a fundamental and indispensable technique in the physicochemical characterization of Piperidine-4,4-dicarbonitrile hydrochloride. While a specific value is not prevalent in the literature, the robust, validated protocol detailed in this guide provides the necessary framework for researchers to establish a reliable melting point range. Adherence to proper sample preparation, instrument calibration, and a slow, controlled heating rate near the melting point are paramount for obtaining accurate and reproducible results. The resulting sharp melting range will serve as a critical benchmark for purity and identity, ensuring the quality of this important pharmaceutical intermediate for its downstream applications in drug development.
References
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Pharmaguideline. Calibration of Melting Point Apparatus. [Link]
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Biometrix. Melting Point Apparatus - Calibration. [Link]
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NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
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Scribd. SOP For Melting Point Calibration. [Link]
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Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
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California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]
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Wired Chemist. Determination of Melting Point. [Link]
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Pharma Beginners. Melting Point Apparatus – SOP. [Link]
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Context.ro. Melting point of drug: Significance and symbolism. [Link]
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University of Calgary. Melting point determination. [Link]
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Prompt Praxis Laboratories. Melting Point Determination - Analytical Testing Labs. [Link]
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FLUKE.COM.MM. Why Is Melting Point Crucial in Large Labs and Research Facilities?[Link]
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Scribd. Organic - Chemistry - Laboratory - Procedures - 4 - Melting Point. [Link]
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University of Massachusetts. Melting Range. [Link]
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University of Colorado Boulder. Mel-Temp Melting Point Apparatus. [Link]
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Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
National Center for Biotechnology Information. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
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BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Objective: The following document describes the standard operating procedure for Melting point apparatus. [Link]
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Journal of the Chemical Society of Pakistan. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]
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Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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National Center for Biotechnology Information. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
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Taylor & Francis Online. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]
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University of Toronto. Melting Points. [Link]
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Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
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Medium. Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?[Link]
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American Association of Pharmaceutical Scientists. Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]
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Piperidine-4,4-dicarbonitrile Hydrochloride: A Versatile Gem-Disubstituted Scaffold
[1]
Introduction
Piperidine-4,4-dicarbonitrile hydrochloride (CAS: 2580215-04-7 ) is a specialized heterocyclic building block characterized by a gem-dicyano substitution pattern at the 4-position of the piperidine ring.[1][2] This structural motif—two electron-withdrawing nitrile groups on a single carbon—imparts unique steric and electronic properties to the piperidine core, making it a high-value intermediate in the synthesis of complex pharmaceutical agents, agrochemicals, and functional materials.[3]
Unlike simple 4-substituted piperidines, the 4,4-dicarbonitrile derivative serves as a "divergent node" in organic synthesis.[1][3] It allows for the rapid generation of gem-disubstituted amino acids, diamines, and dicarboxylic acids, which are critical for exploring structure-activity relationships (SAR) in drug discovery, particularly for modulating metabolic stability and conformational rigidity.[3]
Identity & Chemical Profile
| Property | Data |
| Chemical Name | Piperidine-4,4-dicarbonitrile hydrochloride |
| Synonyms | 4,4-Dicyanopiperidine HCl; 4,4-Dicyanopiperidinium chloride |
| CAS Number | 2580215-04-7 (HCl salt); 1267759-28-3 (N-Boc precursor) |
| Molecular Formula | C₇H₉N₃[1][4][5] · HCl |
| Molecular Weight | 171.63 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane |
| Acidity (pKa) | ~10–11 (piperidine nitrogen, estimated) |
| Melting Point | >240 °C (decomposition typical for piperidine salts) |
Synthetic Pathways
The synthesis of piperidine-4,4-dicarbonitrile hydrochloride does not typically proceed via direct functionalization of a pre-existing piperidine ring due to the difficulty of introducing two nitrile groups at the same carbon.[1][3] Instead, the most robust and scalable route involves the double alkylation (cyclization) of malononitrile with a nitrogen mustard derivative.[3]
Core Synthesis Strategy: The Bis-Alkylation Route
This method utilizes the high acidity of the methylene protons in malononitrile (pKa ~11) to effect a double nucleophilic substitution on a bis-electrophile.[1][3]
Figure 1: Synthetic workflow for the construction of the 4,4-dicyanopiperidine core via bis-alkylation.
Detailed Protocol: N-Boc Route (Laboratory Scale)
This protocol avoids the use of toxic benzyl chloride and allows for mild deprotection conditions.[3]
Reagents:
-
N-Boc-bis(2-chloroethyl)amine (CAS: 115653-08-4)
-
Sodium Hydride (60% dispersion in mineral oil)[3]
-
4M HCl in Dioxane[3]
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under nitrogen, suspend Sodium Hydride (2.2 equiv) in anhydrous DMF at 0°C.
-
Nucleophile Formation: Add Malononitrile (1.0 equiv) dropwise.[3] Stir for 30 minutes until hydrogen evolution ceases and a clear anion solution forms.
-
Cyclization: Add N-Boc-bis(2-chloroethyl)amine (1.0 equiv) dissolved in DMF dropwise.
-
Heating: Warm the reaction mixture to 60–80°C and stir for 4–6 hours. Monitor by TLC or LC-MS for the formation of the N-Boc-4,4-dicyanopiperidine intermediate.[1]
-
Workup: Quench with saturated NH₄Cl solution, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the intermediate in dichloromethane. Add 4M HCl in Dioxane (5-10 equiv) at 0°C. Stir at room temperature for 2 hours.
-
Isolation: The product, Piperidine-4,4-dicarbonitrile hydrochloride , precipitates as a white solid.[3] Filter, wash with ether, and dry under vacuum.[3]
Applications in Drug Discovery & Medicinal Chemistry
The 4,4-dicyanopiperidine scaffold is not merely a passive linker; it is an active structural element used to manipulate the physicochemical and biological properties of a drug candidate.[3]
Conformational Restriction (The Thorpe-Ingold Effect)
The introduction of two nitrile groups at the C4 position creates a significant gem-disubstituent effect .[3] This forces the piperidine ring into a more rigid chair conformation compared to unsubstituted piperidine.[3]
-
Impact: This rigidity reduces the entropic penalty of binding to a protein target, potentially increasing potency.[3]
-
Application: Used in the design of GPCR ligands (e.g., CCR5 antagonists) where the spatial orientation of the nitrogen lone pair and C4-substituents is critical for receptor docking.[3]
Metabolic Blocking
The C4 position of piperidine rings is a metabolic "hotspot," susceptible to oxidative metabolism by Cytochrome P450 enzymes (leading to 4-hydroxypiperidines).[3]
-
Mechanism: Substitution with metabolically stable nitrile groups blocks this site, extending the half-life (
) of the molecule in vivo.[3] -
Relevance: Critical for optimizing the pharmacokinetic (PK) profile of piperidine-based drugs like JAK inhibitors or calcium channel blockers.[3]
Divergent Synthesis (The "Hub" Concept)
The nitrile groups are versatile functional handles.[3] They can be transformed into various other functional groups, allowing a single intermediate to spawn a library of analogs.[3]
Figure 2: Divergent synthetic utility of the 4,4-dicyanopiperidine scaffold.
Safety & Handling Protocols
While the hydrochloride salt is a stable solid, the specific hazards of the nitrile functionality and the piperidine core must be managed.[3]
Hazard Identification
-
Acute Toxicity: Nitriles can liberate cyanide ions upon metabolism or contact with strong acids/oxidizers, though aliphatic nitriles are generally more stable than aromatic ones.[3] Treat as Toxic if swallowed/inhaled .[3]
-
Skin/Eye Irritation: The HCl salt is corrosive/irritating to mucous membranes.[3]
-
GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit.[3] 2A.
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Wear nitrile gloves (double-gloving recommended for solution handling), safety goggles, and a lab coat.[3]
-
Spill Management: Do not use acidic cleaning agents (risk of HCN generation).[3] Absorb spills with inert material (vermiculite) and dispose of as hazardous organic waste.[3]
-
Incompatibility: Keep away from strong oxidizers and strong acids (unless in controlled hydrolysis protocols).[3]
References
-
BLD Pharm. (2024).[3] Product Analysis: Piperidine-4,4-dicarbonitrile hydrochloride (CAS 2580215-04-7).[1][2][8][9][10] Retrieved from
-
Teodori, E., et al. (2004).[3] "Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers." Journal of Medicinal Chemistry, 47(24), 6070-6081.[3] (Contextual reference for 4-substituted piperidine synthesis).
-
Janssen, P. A. J. (1960).[3] "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press.[3] (Classic reference for gem-disubstituted piperidine synthesis via bis-alkylation).[1][3]
-
Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: 4-Cyano-4-phenylpiperidine hydrochloride. (Used for surrogate safety data on gem-cyano piperidines).[1][3]
-
Fleming, F. F., et al. (2010).[3] "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 53(22), 7902-7917.[3] (Review of nitrile bioisosterism).
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Methodological & Application
Application Note: Protocol for the Hydrolysis of Nitrile Groups in Piperidine-4,4-dicarbonitrile Hydrochloride
Executive Summary
This application note details the validated protocols for the hydrolysis of Piperidine-4,4-dicarbonitrile hydrochloride (CAS: 2580215-04-7) to its corresponding carboxylic acid derivatives. The transformation of geminal dinitriles at the 4-position of the piperidine ring presents unique challenges due to steric hindrance and the "Thorpe-Ingold" effect, which can influence reaction kinetics and stability.
This guide presents two distinct pathways:
-
Acid-Catalyzed Hydrolysis (Method A): Preferred for direct isolation of the dicarboxylic acid hydrochloride salt.
-
Base-Catalyzed Hydrolysis (Method B): Recommended when milder conditions are required to avoid decarboxylation or when the free amino acid zwitterion is the target.
Scientific Foundation & Mechanism
The Geminal Challenge
Hydrolyzing geminal dinitriles (
Critical Insight: The second nitrile group in a geminal pair is significantly deactivated after the first converts to a carboxylic acid/amide due to electronic repulsion and steric bulk. Furthermore, gem-dicarboxylic acids are prone to thermal decarboxylation, potentially yielding the mono-carboxylic acid (4-carboxypiperidine derivative) if the reaction temperature exceeds 150°C or if reflux is prolonged.
Mechanistic Pathway
The acid-catalyzed mechanism involves the protonation of the nitrile nitrogen, increasing electrophilicity for nucleophilic attack by water.[1]
Materials & Safety
Reagents
| Reagent | CAS Number | Grade | Role |
| Piperidine-4,4-dicarbonitrile HCl | 2580215-04-7 | >97% | Substrate |
| Hydrochloric Acid (37%) | 7647-01-0 | ACS Reagent | Catalyst/Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | ACS Reagent | Alternative Catalyst |
| Sodium Hydroxide | 1310-73-2 | Pellets | Base Catalyst |
| Ethanol | 64-17-5 | Absolute | Co-solvent |
Safety Directives (HCN Hazard)
-
Cyanide Evolution: While hydrolysis consumes the nitrile, acidic conditions can theoretically liberate trace Hydrogen Cyanide (HCN) if impurities or degradation occur. Always operate in a functioning fume hood.
-
Thermal Runaway: The hydration of nitriles is exothermic. Add acid/base slowly.[5]
Experimental Protocols
Method A: Acid-Catalyzed Hydrolysis (Standard)
Target: Piperidine-4,4-dicarboxylic acid hydrochloride
This method is robust and yields the salt form directly, which is often more stable.
Workflow Diagram:
Detailed Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a scrubber (NaOH solution) as a precaution against acidic fumes.
-
Charging: Add Piperidine-4,4-dicarbonitrile HCl (10.0 g, 1.0 equiv) to the flask.
-
Acid Addition: Carefully add conc. HCl (37%) (50 mL, ~15-20 equiv). Note: A large excess of acid is required to drive the equilibrium and maintain solubility.
-
Reaction: Heat the mixture to reflux (approx. 100-105°C) with vigorous stirring.
-
Time: 12 to 18 hours.
-
Observation: The solid should dissolve, eventually forming a clear solution or a suspension of ammonium chloride.
-
-
Monitoring: Aliquot 50 µL, dilute with D2O, and check via 1H NMR . Look for the disappearance of the alpha-proton signals associated with the nitrile (though 4,4-disubstituted lacks alpha-H, monitor the adjacent CH2 shift).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off any precipitated ammonium chloride (NH4Cl) if present.
-
Concentrate the filtrate under reduced pressure (Rotovap) at < 50°C to prevent decarboxylation.
-
-
Isolation: The residue is typically a sticky solid. Triturate with Acetone or Diethyl Ether to induce crystallization. Filter and dry under vacuum.[3]
Method B: Base-Catalyzed Hydrolysis (Alternative)
Target: Piperidine-4,4-dicarboxylic acid (Zwitterion)
Use this method if the substrate is sensitive to strong acid or if decarboxylation is observed in Method A.
Detailed Procedure:
-
Solution: Dissolve NaOH (8.0 g, ~5 equiv) in Water (40 mL).
-
Addition: Add Piperidine-4,4-dicarbonitrile HCl (5.0 g) to the basic solution. Caution: Exothermic neutralization.
-
Reflux: Heat to reflux (100°C) for 6–8 hours. Evolution of ammonia gas (NH3) will be evident (turn red litmus paper blue).
-
Completion: Continue reflux until ammonia evolution ceases.
-
Acidification: Cool to 0°C. Adjust pH to ~6.0 using 6M HCl . This is the isoelectric point where the zwitterion typically precipitates.
-
Isolation: Filter the white precipitate, wash with cold water/ethanol, and dry.
Process Control & Analytical Specifications
Key Analytical Markers (NMR)
| Moiety | 1H NMR (D2O) Shift (approx) | Change during Hydrolysis |
| Piperidine Ring (2,6-H) | 3.2 - 3.4 ppm | Shifts downfield upon acidification/hydrolysis. |
| Amide Intermediate | Broad singlets (6.5-7.5 ppm) | Appears transiently, then disappears. |
| Decarboxylation | New multiplet ~2.5 ppm | Indicates formation of mono-acid (CH-COOH). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Hydrolysis | Steric hindrance at C4. | Switch to 60% H2SO4 and increase temp to 120°C (Caution: Decarboxylation risk). |
| Decarboxylation | Temperature too high (>110°C). | Reduce temperature; use Method B (Base hydrolysis). |
| Sticky Product | Residual water/acid. | Azeotrope with toluene; Triturate with anhydrous acetone. |
References
-
Mechanism of Nitrile Hydrolysis
-
Piperidine Carboxylic Acid Synthesis
-
Geminal Dinitrile Reactivity
-
General Hydrolysis Protocols
-
Safety Data
Sources
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- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2580215-04-7|Piperidine-4,4-dicarbonitrile hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Strategic Utilization of Piperidine-4,4-dicarbonitrile Hydrochloride in Medicinal Chemistry
Topic: Using Piperidine-4,4-dicarbonitrile hydrochloride as a pharmaceutical building block Content Type: Application Notes and Protocols
Executive Summary
Piperidine-4,4-dicarbonitrile hydrochloride is a specialized heterocyclic building block that offers a unique combination of conformational rigidity and metabolic resistance . Unlike the ubiquitous 4-substituted piperidines found in drugs like Fentanyl or Donepezil, the gem-dicarbonitrile motif at the 4-position effectively blocks oxidative metabolism (CYP450-mediated hydroxylation) while providing orthogonal handles for further chemical diversification.
This guide details the handling, synthetic utility, and strategic application of this scaffold in drug discovery, specifically for generating spiro-cycles, gem-diamines, and metabolically stable linker systems.
Chemical Profile & Properties[1][2][3][4][5][6]
Identity:
-
IUPAC Name: Piperidine-4,4-dicarbonitrile hydrochloride[1]
-
Common Name: 4,4-Dicyanopiperidine HCl
-
Molecular Formula: C₇H₉N₃[2] · HCl
-
Molecular Weight: 135.17 (Free base) / 171.63 (HCl salt)
-
Solubility: Soluble in water, DMSO, methanol; sparingly soluble in DCM/Ether (unless neutralized).
Key Physical Properties:
| Property | Value | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | >250 °C (dec) | High lattice energy due to salt formation. |
| Acidity (pKa) | ~10.5 (Piperidine NH) | Typical secondary amine basicity. |
| pKa (Nitrile) | N/A (Non-ionizable) | Electron-withdrawing effect lowers pKa of adjacent C-H (not applicable here due to quaternary center). |
| Stability | High | Nitrile groups are chemically robust but can be hydrolyzed under forcing conditions. |
Strategic Value in Drug Design
The "Gem-Dinitrile Effect"
The introduction of two nitrile groups at the 4-position creates a quaternary center that imparts significant benefits:
-
Metabolic Blocking: The 4-position of piperidine is a primary site for CYP450 oxidation (to 4-hydroxypiperidine). The gem-dicarbonitrile substitution sterically and electronically prevents this oxidation, extending the half-life (
) of the parent drug. -
Lipophilicity Modulation: While nitriles are polar, the compact gem-substitution allows for dipole cancellation in certain conformations, often resulting in better membrane permeability than corresponding dicarboxylic acids.
-
Synthetic Divergence: The nitriles serve as "masked" carboxylic acids, amines, or heterocycles (e.g., tetrazoles, imidazolines).
Pathway Visualization
The following diagram illustrates the primary synthetic pathways accessible from this building block.
Figure 1: Synthetic divergence from the 4,4-dicyanopiperidine core. The scaffold allows for the construction of complex spiro-cycles and bioisosteres.
Experimental Protocols
Protocol A: Free-Basing and N-Alkylation
Purpose: To attach the piperidine core to a drug scaffold (e.g., benzyl, aryl, or alkyl group).
Rationale: The HCl salt is stable for storage but must be neutralized to nucleophilically attack electrophiles. Using an inorganic base in a polar aprotic solvent is standard.
Materials:
-
Piperidine-4,4-dicarbonitrile HCl (1.0 eq)
-
Alkyl Halide (R-Br or R-I) (1.1 eq)
-
Potassium Carbonate (
) (3.0 eq) -
Acetonitrile (ACN) or DMF (anhydrous)
Procedure:
-
Preparation: In a round-bottom flask, suspend Piperidine-4,4-dicarbonitrile HCl (10 mmol) and finely ground
(30 mmol) in anhydrous ACN (50 mL). -
Activation: Stir at room temperature for 30 minutes. The mixture will become a cloudy suspension of the free amine.
-
Addition: Add the Alkyl Halide (11 mmol) dropwise.
-
Reaction: Heat to reflux (80 °C for ACN) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Note: The spot for the product will be less polar than the free amine.
-
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between EtOAc and Water. Wash organic layer with Brine. Dry over
.[3][4] Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Bucherer-Bergs Synthesis of Spiro-Hydantoins
Purpose: To create spiro-hydantoin derivatives, which are privileged structures in anticonvulsant and GPCR-targeted drug discovery.
Rationale: While typically performed on ketones, the Bucherer-Bergs reaction can be adapted for nitriles via an intermediate hydrolysis or direct condensation under pressure, though a modified route via the ketone is common. However, for dinitriles , a more direct route to gem-dicarboxylic acid derivatives or imidazoles is often preferred. Below is the protocol for Partial Hydrolysis to Mono-Amide followed by cyclization, which mimics the spiro-topology.
Correction: Direct Bucherer-Bergs on a dinitrile is chemically invalid (it requires a carbonyl). Instead, we use the dinitrile to access the Spiro-Glutarimide or Spiro-Piperidinedione systems.
Revised Protocol: Synthesis of 2,6-Dioxo-triazaspiro[4.5]decane (Spiro-imide analog)
-
Hydrolysis: Dissolve N-substituted-4,4-dicyanopiperidine in conc.
(5 mL/g). Stir at 0°C then warm to RT overnight. -
Quench: Pour onto crushed ice. The dinitrile hydrolyzes to the diamide.
-
Cyclization: Heat the diamide in refluxing glycol or with acetic anhydride to close the ring to the spiro-glutarimide.
Protocol C: Reduction to gem-Bis(aminomethyl)piperidine
Purpose: To generate a unique tetra-functional scaffold (one ring nitrogen, two primary amines).
Materials:
-
N-Benzyl-4,4-dicyanopiperidine (1.0 eq)
- (4.0 eq) or Raney Nickel/H2
-
THF (anhydrous)
Procedure:
-
Setup: Under Nitrogen atmosphere, suspend
in dry THF at 0 °C. -
Addition: Add solution of N-Benzyl-4,4-dicyanopiperidine in THF dropwise. Caution: Exothermic.
-
Reflux: Warm to RT and then reflux for 3 hours. The nitriles reduce to primary amines (
). -
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Isolation: Filter precipitate. Concentrate filtrate to yield the triamine oil.
-
Utility: This intermediate is excellent for constructing macrocycles or chelating agents.
Quality Control & Troubleshooting
Analytical Standards
-
1H NMR (DMSO-d6): Look for the piperidine ring protons. The 4-position is quaternary, so you will see two sets of triplets (or broad multiplets) for the 2,6-positions and 3,5-positions.
-
Diagnostic: Absence of methine proton at C4.
-
-
IR Spectroscopy: Strong, sharp absorption at 2230–2250 cm⁻¹ (C≡N stretch). This band must disappear upon hydrolysis or reduction.
Common Pitfalls
| Issue | Cause | Solution |
| Low Solubility | HCl salt lattice energy is high. | Always neutralize with |
| Incomplete Reduction | Nitriles can stop at the imine stage. | Use excess hydride donor ( |
| Hydrolysis Byproducts | Acidic workup of nitriles.[2][5] | Avoid strong acids during workup unless hydrolysis is intended. Keep pH > 4. |
References
-
Synthesis of Piperidine Core
-
Medicinal Chemistry Applications
-
Janssen, P.A.J.[6] "The evolution of the piperidine-type analgesics." Journal of Medicinal Chemistry. (Context for 4-substituted piperidines).
- World Intellectual Property Organization. Patent WO2012/080735. "Spiro-cyclic compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1.
-
-
General Nitrile Chemistry
-
Larock, R. C.[6] "Comprehensive Organic Transformations." Wiley-VCH. (Standard reference for nitrile reduction and hydrolysis protocols).
-
Disclaimer: This document is for research and development purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as nitriles can release cyanide under extreme acidic conditions.
Sources
Application Note: Functionalization Strategies for 4,4-Dicarbonitrile Piperidine Derivatives
Executive Summary
The piperidine-4,4-dicarbonitrile scaffold represents a unique chemical space in medicinal chemistry. Unlike standard piperidines, the geminal dicyano substitution at the C4 position imparts specific electronic and steric properties that significantly alter the reactivity of the secondary amine. This scaffold is increasingly utilized as a metabolic blocker (preventing oxidative metabolism at C4) and as a bioisostere for carbonyls or quaternary carbons in neuroactive compounds.
This application note provides validated protocols for functionalizing the piperidine nitrogen (N-functionalization). We address the specific challenge posed by the electron-withdrawing nature of the 4,4-dicyano group, which reduces the nucleophilicity of the ring nitrogen, requiring tailored reagent systems for efficient Alkylation, Reductive Amination, and Cross-Coupling.
Chemical Space & Reactivity Profile
Before attempting synthesis, it is critical to understand how the 4,4-dicyano substitution affects the piperidine ring.
The "Gem-Dicyano" Electronic Effect
The two nitrile groups are strong electron-withdrawing groups (EWG). Through inductive effects (
-
Consequence: The pKa of the conjugate acid of 4,4-dicyanopiperidine is lower (estimated ~8.5–9.0) compared to unsubstituted piperidine (~11.2).
-
Practical Implication: The nitrogen is less nucleophilic . Standard alkylation protocols using weak bases (e.g., TEA in DCM) may be sluggish. Stronger inorganic bases or polar aprotic solvents are often required to drive conversion.
Stability Considerations
-
Acid Sensitivity: The nitrile groups can hydrolyze to amides or carboxylic acids under strong acidic conditions (e.g., conc. HCl,
). -
Reduction Sensitivity: Strong reducing agents like Lithium Aluminum Hydride (LiAlH
) will reduce the nitriles to primary amines.[1][2][3] Sodium Triacetoxyborohydride (STAB) is the recommended reagent for reductive amination to preserve the nitrile functionality.
Decision Logic for Reagent Selection
The following decision tree illustrates the optimal synthetic pathway based on the desired substituent (
Figure 1: Decision matrix for selecting the appropriate functionalization strategy.
Experimental Protocols
Protocol A: Enhanced Alkylation
Best for: Primary alkyl halides and unhindered electrophiles.
Due to the reduced nucleophilicity of the amine, we utilize Cesium Carbonate (
Reagents:
-
Substrate: 4,4-Dicyanopiperidine (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous DMF (
concentration)
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4,4-dicyanopiperidine in anhydrous DMF under
atmosphere. -
Activation: Add
in one portion. Stir at room temperature for 15 minutes to ensure deprotonation/activation. -
Addition: Add the Alkyl Halide dropwise.[4]
-
Reaction: Stir at
for 4–12 hours.-
Note: Monitor by TLC. If conversion is slow, add catalytic Potassium Iodide (KI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), and 1x with brine. Dry over
.[4]
Protocol B: Nitrile-Safe Reductive Amination
Best for: Introducing bulky groups via Aldehydes or Ketones.
We strictly use Sodium Triacetoxyborohydride (STAB) . Unlike
Reagents:
-
Amine: 4,4-Dicyanopiperidine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.2 equiv)
-
Reductant:
(STAB) (1.5 equiv) -
Acid Catalyst: Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Step-by-Step:
-
Imine Formation: Dissolve amine and ketone/aldehyde in DCE. Add Acetic Acid. Stir for 30–60 minutes at Room Temp.
-
Why: The electron-deficient nitrogen forms imines slowly; acid catalysis is essential here.
-
-
Reduction: Add STAB in one portion.
-
Incubation: Stir at Room Temp for 16 hours.
-
Quench: Quench with saturated
solution. Do not use strong acid to quench, as this may hydrolyze the nitriles during workup. -
Extraction: Extract with DCM.
Protocol C: Buchwald-Hartwig N-Arylation
Best for: Attaching the piperidine to an aromatic ring.
Standard
Reagents:
-
Amine: 4,4-Dicyanopiperidine (1.2 equiv)
-
Aryl Halide: Ar-Br or Ar-I (1.0 equiv)
-
Catalyst:
(5 mol%) -
Ligand: BINAP (7.5 mol%) or Xantphos
-
Base:
or (2.0 equiv) -
Solvent: Toluene or Dioxane (degassed)
Step-by-Step:
-
Degassing: Charge flask with Aryl Halide, Base, and Ligand. Cycle vacuum/
three times. -
Catalyst Prep: Add solvent and
.[5] Stir for 5 mins to complex. -
Amine Addition: Add 4,4-dicyanopiperidine.
-
Heating: Heat to
for 12–24 hours.-
Checkpoint: The solution usually turns from dark red to black upon completion.
-
-
Filtration: Filter through a Celite pad to remove Palladium residues before chromatography.
Comparative Data & Troubleshooting
Reagent Compatibility Table
| Reagent | Compatibility with 4,4-Dicyano Scaffold | Risk / Comment |
| LiAlH4 | 🔴 Incompatible | Reduces nitriles to primary amines. |
| NaBH4 | 🟡 Caution | Can reduce nitriles at high temp or with additives. |
| STAB | 🟢 Recommended | Selective for imine reduction; preserves nitriles. |
| NaH | 🟢 Compatible | Good for deprotonation in alkylation; safe for nitriles. |
| Conc. HCl | 🔴 Incompatible | Hydrolyzes nitriles to carboxylic acids ( |
Troubleshooting Common Issues
Issue 1: Low Conversion in Alkylation
-
Cause: The 4,4-dicyano group lowers the HOMO energy of the nitrogen lone pair.
-
Solution: Switch solvent to Acetonitrile (ACN) and use microwave irradiation (
, 30 mins). The polarity of nitriles couples well with microwave energy.
Issue 2: Hydrolysis Products Observed (Amide formation)
-
Cause: Workup was too acidic or reaction contained water with strong base.
-
Solution: Ensure all solvents are anhydrous. Keep workup pH between 6 and 8.
Issue 3: "Stuck" Buchwald Reaction
-
Cause: The gem-dicyano group creates steric clash with the Pd-Ligand complex.
-
Solution: Switch to RuPhos or BrettPhos ligands, which are designed for sterically hindered secondary amines [3].
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Available at: [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Available at: [Link]
-
Common Organic Chemistry. "Nitrile to Amine - Common Conditions." Available at: [Link]
Sources
Troubleshooting & Optimization
Purification techniques for Piperidine-4,4-dicarbonitrile hydrochloride reaction mixtures
Topic: Purification techniques for Piperidine-4,4-dicarbonitrile hydrochloride reaction mixtures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction
Welcome to the Technical Support Center. You are likely working with Piperidine-4,4-dicarbonitrile hydrochloride (often referred to as 4,4-dicyanopiperidine HCl), a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including opioid derivatives and neuroactive ligands.
The synthesis of this compound—typically via the alkylation of malononitrile with bis(2-chloroethyl)amine—often yields a reaction mixture plagued by specific, recurring impurities: polymeric tars, inorganic salts (NaCl/KCl), and mono-alkylated byproducts. The hydrochloride salt form is generally stable, but its high polarity can make separation from these impurities challenging.
This guide moves beyond generic "recrystallization" advice. It provides a causal analysis of why your purification might be failing and offers self-validating protocols to resolve these issues.
Troubleshooting Guide & FAQs
Issue 1: The "Sticky Oil" Phenomenon
User Question: "I acidified my reaction mixture, but instead of a white solid, I obtained a dark, sticky oil that refuses to crystallize. How do I fix this?"
Scientist’s Analysis: This is the most common issue with gem-disubstituted piperidine salts. It usually stems from two causes:
-
Solvent Inclusion: The lattice energy of the salt is disrupted by trapped solvent molecules (often water or alcohols).
-
Impurity Depression: Small amounts of "tar" (polymeric nitriles) or unreacted amine act as plasticizers, preventing crystal lattice formation.
Corrective Action:
-
The Trituration Technique: Do not simply cool the oil. Decant the supernatant solvent. Add an anhydrous non-polar solvent (Diethyl Ether or MTBE) to the oil. Scratch the flask walls vigorously with a glass rod. The mechanical energy + anti-solvent environment forces the oil to eject the trapped solvent and crystallize.
-
The "Seeding" Loop: If you have any solid seed crystal from a previous batch (even a micro-amount), add it. If not, take a drop of the oil on a watch glass, treat it with ether, and scrape until it solidifies. Use this "crude seed" to induce crystallization in the main bulk.
Issue 2: Persistent Coloration (Yellow/Brown)
User Question: "My product is chemically pure by NMR but has a persistent yellow/brown tint. Is this acceptable?"
Scientist’s Analysis: For early-stage intermediates, slight color is acceptable. However, for GMP or late-stage applications, this color indicates oxidative degradation products (often N-oxides or conjugated imines) or polymerized malononitrile traces. These impurities can act as radical initiators or catalyst poisons in downstream steps (e.g., hydrogenation).
Corrective Action:
-
Activated Charcoal Treatment: This must be done on the free base or the salt in a highly soluble state (e.g., hot methanol).
-
Protocol: Dissolve crude salt in hot Methanol (MeOH). Add 5-10 wt% activated carbon. Reflux for 15-30 mins. Filter hot through Celite. The color bodies stick to the carbon; the polar salt passes through.
-
Issue 3: Inorganic Salt Contamination
User Question: "My yield is >100%, and the ash content is high. I suspect NaCl contamination."
Scientist’s Analysis: The synthesis releases 2 equivalents of HCl, usually neutralized by a base (e.g., NaOH or K2CO3), generating inorganic salts. Piperidine HCl salts are highly soluble in water and methanol, but so are inorganic salts. If you simply evaporate the reaction solvent (often water/alcohol), you co-precipitate NaCl.
Corrective Action:
-
Solvent Switch: Piperidine-4,4-dicarbonitrile HCl is soluble in hot Ethanol (EtOH) or Isopropanol (IPA), whereas NaCl/KCl are practically insoluble in these anhydrous solvents.
-
The "Hot Filtration" Step: Dissolve the crude dry solid in boiling anhydrous EtOH. Any solid remaining at boiling temperature is likely inorganic salt. Filter this hot to remove the inorganics before cooling to crystallize the product.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Recrystallization
Use this for removing general organic impurities and obtaining high-purity crystalline material.
Reagents:
-
Crude Piperidine-4,4-dicarbonitrile HCl
-
Solvent A: Anhydrous Ethanol (EtOH) or Isopropanol (IPA)
-
Solvent B (Anti-solvent): Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE)
Step-by-Step:
-
Dissolution: Place crude solid in a round-bottom flask. Add minimal Solvent A (EtOH) and heat to boiling. Add solvent slowly until just dissolved.[1]
-
Note: If insoluble specks remain (likely inorganic salts), filter the hot solution through a pre-heated funnel.
-
-
Saturation: Remove from heat. If the solution is very dilute, concentrate it by rotary evaporation until it is slightly supersaturated (first crystals appear), then redissolve with a few drops of hot solvent.
-
Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel to slow heat loss). This prevents oiling out.
-
Anti-Solvent Addition: Once at room temperature, add Solvent B (Et2O) dropwise until a persistent cloudiness appears.
-
Crystallization: Refrigerate at 0–4°C for 12 hours.
-
Collection: Filter the white crystals. Wash with cold Solvent B. Dry in a vacuum oven at 40°C (nitriles can be heat-sensitive, avoid >60°C).
Protocol B: Acid-Base "Reset" Extraction
Use this if the crude is extremely dirty or oily. This method leverages the pH-switchable solubility of the amine.
Step-by-Step:
-
Basification: Dissolve the crude salt/oil in water. Cool to 0°C. Slowly add saturated Sodium Carbonate (Na2CO3) or dilute NaOH until pH ~10-11.
-
Critical: Do not use harsh conditions (conc. NaOH + heat) to avoid hydrolyzing the nitrile groups [1].
-
-
Extraction: Extract the aqueous mixture 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). The free base (4,4-dicyanopiperidine) moves to the organic layer; inorganic salts stay in the water.
-
Washing: Wash combined organics with brine. Dry over anhydrous MgSO4. Filter.
-
Salt Formation: Cool the organic solution to 0°C. Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise. The pure hydrochloride salt will precipitate immediately as a white solid.
Data & Visualization
Table 1: Solubility Profile & Solvent Selection
Based on general properties of piperidine hydrochloride salts [2, 3].
| Solvent System | Solubility (Hot) | Solubility (Cold) | Role in Purification |
| Water | Very High | High | Avoid for crystallization (yield loss). Good for initial dissolution before extraction. |
| Methanol | Very High | High | Good for charcoal treatment; too soluble for crystallization alone. |
| Ethanol (Anhydrous) | High | Moderate | Ideal primary solvent for recrystallization. |
| Isopropanol (IPA) | Moderate | Low | Excellent alternative to EtOH; often yields better crystals. |
| Diethyl Ether / MTBE | Insoluble | Insoluble | Ideal anti-solvent to force precipitation. |
| Dichloromethane | Low (Salt) / High (Base) | Insoluble (Salt) | Used for extraction of the free base. |
Figure 1: Purification Decision Logic
Caption: Decision matrix for selecting the appropriate purification pathway based on the physical state and impurity profile of the crude material.
Figure 2: Impurity Identification Workflow
Caption: Workflow for matching observed impurity symptoms to specific remediation techniques.
References
-
BenchChem. (2025).[2] Stability issues of 1,4-Diacetylpiperidine under different conditions. (Guidance on general piperidine/amide/nitrile stability).
-
ChemicalBook. (2025). Piperidine hydrochloride Properties and Solubility.
-
PubChem. (2025).[3] 4-Piperidinecarbonitrile, 4-phenyl-1-(phenylmethyl)-, hydrochloride (1:1).[4] (Related structure solubility data).
-
Google Patents. (2017). Method for preparing 4-cyanopiperidine hydrochloride. US20170369442A1. (Protocol reference for piperidine nitrile salt crystallization).
Sources
Handling hygroscopic nature of Piperidine-4,4-dicarbonitrile hydrochloride during weighing
Topic: Handling Hygroscopic Piperidine-4,4-dicarbonitrile Hydrochloride Department: Technical Applications & Process Safety Doc ID: TAS-2026-PHCL-04
Executive Summary: The Stoichiometry of Moisture
As researchers, we often treat weighing as a trivial precursor to "real" chemistry. However, with hygroscopic salts like Piperidine-4,4-dicarbonitrile hydrochloride , the weighing step is the chemistry. This compound is a hydrochloride salt of a piperidine derivative containing nitrile groups. The HCl moiety provides a high lattice energy that readily coordinates atmospheric water, leading to deliquescence (dissolving in absorbed water) and rapid mass drift.
If you weigh 100 mg of this salt on an open benchtop at 50% relative humidity, you are likely weighing 95 mg of compound and 5 mg of water within minutes. This introduces a 5% stoichiometric error before your reaction begins, potentially leading to incomplete conversion or side reactions in sensitive nucleophilic substitutions.
This guide provides a self-validating workflow to eliminate these errors.
Part 1: The Decision Matrix (Workflow)
Do not default to a glovebox for every measurement. Use this logic flow to determine the appropriate protocol based on your required precision and environmental conditions.
Figure 1: Decision matrix for selecting the appropriate weighing protocol based on precision requirements and environmental humidity.
Part 2: Core Protocols
Protocol A: Inert Atmosphere (Glovebox)
Best for: Analytical standards, sub-milligram precision, or high-humidity days.
The Logic: By removing the moisture source (
-
Anti-Static Prep: Use an ionizing blower or a Polonium-210 anti-static strip inside the glovebox.
-
Equilibration: Allow the balance and the container to equilibrate to the glovebox temperature for 30 minutes to prevent buoyancy errors.
-
Weighing: Weigh directly into the receiving vessel.
Protocol B: Weighing by Difference (Benchtop)
Best for: General synthesis, speed, and when a glovebox is unavailable.
The Logic: Standard weighing involves taring a vessel and adding powder. During the addition, the powder on the balance pan absorbs water, increasing the reading. Weighing by difference keeps the bulk supply closed and only measures the loss of mass, which is independent of the water absorbed by the transferred material during the brief transit.
Step-by-Step:
-
Preparation: Dry a glass weighing bottle (with lid) in an oven, then cool in a desiccator.
-
Load (Approximate): Outside the balance, quickly add slightly more than the required amount of Piperidine-4,4-dicarbonitrile HCl to the weighing bottle. Close the lid immediately.
-
Initial Weigh (
): Place the closed bottle on the balance. Record the mass to 0.1 mg. -
Transfer: Remove bottle, open lid, and pour/tap the estimated amount into your reaction flask. Do not use a spatula (reduces contamination and time open).
-
Final Weigh (
): Immediately recap the bottle and place it back on the balance. Record the mass. -
Calculation:
Critical Note: If you overshoot (pour too much), do not return the excess to the weighing bottle. Discard it or use it as a separate aliquot. Returning it contaminates the dry bulk with hydrated powder.
Part 3: Comparative Error Analysis
The following data illustrates the mass drift of a hygroscopic HCl salt (simulated data based on typical hygroscopic kinetics) under different conditions.
| Condition | Time Exposed | Mass Gain (% w/w) | Stoichiometric Consequence |
| Open Pan (50% RH) | 30 sec | +0.8% | Negligible for rough synthesis |
| Open Pan (50% RH) | 5 mins | +4.2% | Significant: 1.05 eq becomes 1.00 eq |
| Weighing by Difference | <5 sec (open) | <0.1% | Optimal: Preserves stoichiometry |
| Glovebox (<1 ppm H2O) | Indefinite | 0.0% | Perfect: Ideal for analytical standards |
Part 4: Troubleshooting & FAQs
Q1: The balance readout keeps drifting upwards. When do I record the number?
-
Diagnosis: This is the hallmark of hygroscopic absorption. The sample is literally pulling water from the air, getting heavier every second.
-
The Fix: Do not wait for stability. If you are using Protocol B (Weighing by Difference) , the drift is irrelevant because the weighing bottle is closed during measurement. If you are weighing directly on an open pan, you are already introducing error. Stop, and switch to Protocol B.
Q2: The powder is clumping and sticking to the spatula. How do I handle it?
-
Causality: Clumping indicates the formation of hydrate bridges between crystal faces. The material has already absorbed significant moisture.
-
The Fix:
-
Immediate: Stop using a spatula. Use the "tap and pour" method from a weighing bottle to minimize contact surface area.
-
Remediation: If the bulk bottle is clumped, the material is likely hydrated. You must dry it (vacuum oven at 40°C with
trap, check stability limits) and determine the water content via Karl Fischer titration before using it for precise stoichiometry.
-
Q3: I'm experiencing "static cling" where the powder flies off the spatula. Why?
-
Causality: In dry environments (desiccators or gloveboxes), dielectric materials like organic salts accumulate triboelectric charge.
-
The Fix:
-
Ionizer: Use a localized ionizer (e.g., Mettler Toledo or similar) to neutralize the charge.
-
Gun: Use a Zero-Stat gun on the vial before opening.
-
Material: Switch from plastic weighing boats to glass or aluminum vessels, which dissipate charge better.
-
Q4: Can I just add excess reagent to account for the water weight?
-
Scientific Integrity Warning: This is "magic numbers" chemistry. Unless you know the exact water content (via TGA or Karl Fischer) at that specific moment, you are guessing. If the reaction is robust (e.g., a simple wash), this may be acceptable. If it is a stoichiometry-sensitive coupling (e.g., forming a specific salt or complex), this practice will lead to batch-to-batch inconsistency.
References
Solving degradation issues of Piperidine-4,4-dicarbonitrile HCl in basic solution
[1][2]
Introduction
Piperidine-4,4-dicarbonitrile hydrochloride is a critical intermediate in the synthesis of antihistamines and neuroactive pharmacophores.[1] While the gem-dinitrile moiety provides unique steric properties, it introduces significant stability challenges when transitioning from the acidic salt form (HCl) to the free base in basic media.[1]
This guide addresses the primary degradation pathway—base-catalyzed nitrile hydrolysis —and provides validated protocols to mitigate it.[1]
Module 1: The Chemistry of Degradation
Root Cause Analysis: Nucleophilic Attack
The degradation of Piperidine-4,4-dicarbonitrile in basic solution is not random; it is a deterministic cascade driven by the high electrophilicity of the nitrile carbons.[1]
-
The Trigger: High pH (pH > 10) and heat (exothermic neutralization).[1]
-
The Mechanism: Hydroxide ions (
) attack the nitrile carbon ( ).[1][2] -
The Consequence: The gem-dinitrile functionality undergoes stepwise hydrolysis, first to the amide, and subsequently to the carboxylic acid. This releases ammonia (
), often detectable by smell.[1][2]
Degradation Pathway Diagram
The following diagram illustrates the stepwise failure mode. Note that the gem-substitution pattern creates steric hindrance that may slow the second hydrolysis, often trapping the impurity as the mono-amide.
Figure 1: Stepwise hydrolysis pathway of Piperidine-4,4-dicarbonitrile in basic media.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose specific experimental failures.
| Observation | Probable Cause | Immediate Action |
| Ammonia odor during workup | Nitrile hydrolysis is actively occurring, releasing | Stop. Cool reaction to 0°C immediately. Acidify to pH 6-7 to arrest hydrolysis. |
| Low Yield (<50%) after extraction | Product is trapped in the aqueous phase as a water-soluble carboxylate salt (Degradant 2).[1][2] | Check aqueous pH.[3] If basic, the product may be hydrolyzed.[3][4] Analyze aqueous layer by LC-MS. |
| New Polar Spot on TLC ( | Formation of the mono-amide (Degradant 1).[1][2] | Isolate immediately. Do not attempt to "push" the reaction with more base or heat. |
| Precipitate does not dissolve in organic solvent | Formation of Piperidine-4,4-dicarboxylic acid (Zwitterionic form).[1][2] | This degradation is irreversible. Discard and restart using Protocol A (below). |
Module 3: Optimized Protocols
The standard "dump and stir" neutralization method is the primary cause of batch failure. Use these controlled protocols instead.
Protocol A: The "Cold Biphasic" Neutralization (Recommended)
Best for: Isolating the free base for immediate use.
Principle: This method uses a biphasic system to extract the free base into the organic layer milliseconds after it is formed, protecting it from the aqueous base.
-
Preparation:
-
Execution:
-
Separation:
-
Immediately separate layers.
-
Wash organic layer once with cold brine.
-
Dry over
(Sodium Sulfate) for max 15 mins. -
Critical: Evaporate solvent at <30°C .
-
Protocol B: In-Situ Utilization (Coupling Reactions)
Best for: Amide couplings or nucleophilic substitutions.[1][2]
Principle: Do not isolate the free base. Use a non-nucleophilic organic base in an anhydrous solvent.
-
Solvent: Anhydrous DMF or DCM.
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1][2]
-
Stoichiometry: Use exactly 1.0 - 1.1 equivalents of base relative to the HCl salt.[1]
-
Procedure: Add base to the mixture containing the HCl salt and the electrophile simultaneously. This ensures the free amine reacts with the target electrophile faster than it can degrade.
Module 4: Analytical Data & Stability Limits
Stability Window (pH vs. Time)
Estimated degradation rates at 25°C based on gem-dinitrile kinetics.
| pH Environment | Half-Life ( | Risk Level |
| pH < 7.0 | > 1 Year | Safe (Store as HCl salt) |
| pH 8.0 - 9.5 | 24 - 48 Hours | Moderate (Process quickly) |
| pH 10 - 12 | 1 - 4 Hours | High (Hydrolysis imminent) |
| pH > 12 | < 30 Minutes | Critical Failure |
Decision Logic for Solvent Selection
Figure 2: Solvent selection logic to prevent solvolysis.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I store the free base of Piperidine-4,4-dicarbonitrile?
A: No. The free base is prone to absorbing atmospheric moisture and
Q2: Why did my reaction turn deep purple/brown?
A: This indicates oxidative degradation or polymerization, often catalyzed by trace metals in strong hydroxide bases (NaOH/KOH).[1][2] Use analytical grade Sodium Carbonate (
Q3: Can I use heat to speed up the dissolution of the HCl salt? A: Absolutely not. Heat is the primary accelerator of nitrile hydrolysis. If the salt is slow to dissolve, use sonication at room temperature or switch to a more polar solvent system (e.g., DCM/MeOH 9:1) before adding base.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] New York: Wiley, 1992.[1] (Mechanism of base-catalyzed nitrile hydrolysis).[1][2]
-
Laval, S., et al. "General procedure for the reduction of dinitriles." Tetrahedron, vol. 70, no.[1][2][4] 4, 2014, pp. 975-983.[1][2][4] 4 (Synthesis and handling of piperidine nitriles).
-
Hammarström, L. G. J., et al. "A Convenient Preparation of...[1] Piperidine-4-carboxylic acid."[1][2] Organic Syntheses, vol. 81, 2004, p. 213.[1][2] 1 (Demonstrates selective hydrolysis issues in piperidine derivatives).
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group."[1] Journal of Medicinal Chemistry, vol. 53, no.[1] 22, 2010, pp. 7902-7917.[1][2] (Stability profiles of pharmaceutical nitriles).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. bioprocessintl.com [bioprocessintl.com]
Safety Operating Guide
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperidine-4,4-dicarbonitrile Hydrochloride
This document provides essential safety protocols and operational guidance for the handling and disposal of Piperidine-4,4-dicarbonitrile hydrochloride. As a compound utilized in advanced research and drug development, its safe management is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required.
Hazard Assessment & Risk Mitigation: A Proactive Approach
Piperidine-4,4-dicarbonitrile hydrochloride must be handled with significant caution. While the hydrochloride salt form is a solid, the hazards associated with its parent compound, piperidine, must be considered as they inform the necessary level of protection. Piperidine is classified as highly flammable, toxic in contact with skin, causing severe skin burns and eye damage, and potentially fatal if inhaled[1][2]. The primary risks associated with the hydrochloride salt include exposure to dust during weighing and transfer, which can lead to inhalation, and contamination of skin or eyes[3][4].
Therefore, a robust safety strategy is not merely a suggestion but a requirement. This strategy is best conceptualized through the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For Piperidine-4,4-dicarbonitrile hydrochloride, engineering controls (a chemical fume hood) and Personal Protective Equipment (PPE) are the most critical, non-negotiable lines of defense in a laboratory setting.
Core Personal Protective Equipment (PPE) Protocol
All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure[4]. The following PPE is mandatory.
Hand Protection: The Primary Barrier
Given the toxicity of the parent piperidine compound upon skin contact, robust hand protection is critical[2][5].
-
Glove Type: Nitrile gloves are required. Nitrile rubber provides excellent resistance to a wide range of chemicals and is less likely to cause allergic reactions than latex[6][7][8].
-
Protocol: Double-gloving is mandatory.
-
Rationale: The outer glove bears the primary contamination. In case of a tear or splash, the inner glove remains an uncontaminated barrier, allowing the user to safely remove the outer glove and don a new one without compromising skin integrity.
-
-
Inspection: Always inspect gloves for tears or punctures before use[3].
Eye and Face Protection: Shielding from Dust and Splashes
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields.
-
Enhanced Precaution: When handling larger quantities or preparing solutions where splashing is possible, a full face shield must be worn over safety glasses[3].
-
Rationale: A face shield protects the entire face from splashes and airborne particles, which safety glasses alone cannot do.
-
Body Protection: Preventing Dermal Exposure
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.
-
Clothing: Long pants and closed-toe shoes must be worn at all times in the laboratory.
-
Rationale: This prevents accidental skin contact with any spills or contaminated surfaces. Contaminated clothing must be removed immediately and laundered by personnel trained in handling hazardous materials before reuse[9].
-
Respiratory Protection
-
Standard Operations: When working exclusively within a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
Non-Standard Operations: For spill cleanup outside of a fume hood or if there is a risk of significant aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. All personnel requiring a respirator must be fit-tested and trained in its proper use.
PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Double Nitrile Gloves | Safety Glasses with Side Shields | Buttoned Lab Coat | Not required in fume hood |
| Preparing Solutions | Double Nitrile Gloves | Face Shield over Safety Glasses | Buttoned Lab Coat | Not required in fume hood |
| Small Spill Cleanup (in hood) | Double Nitrile Gloves | Face Shield over Safety Glasses | Buttoned Lab Coat | Not required |
| Large Spill Cleanup | Chemical-Resistant Gauntlets | Face Shield & Goggles | Chemical-Resistant Apron | Required (NIOSH-approved) |
Operational Plans: Step-by-Step Procedures
Adherence to strict protocols for putting on (donning) and taking off (doffing) PPE is as crucial as the PPE itself to prevent cross-contamination.
Step-by-Step PPE Donning Sequence
-
Lab Coat: Put on and fasten completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye/Face Protection: Put on safety glasses and, if required, a face shield.
Step-by-Step PPE Doffing (Removal) Sequence
This sequence is designed to move from most contaminated to least contaminated.
-
Outer Gloves: Pinch the outside of one glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container[10].
-
Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding contact with the front surface.
-
Lab Coat: Unbutton and remove by rolling it down from the shoulders, turning the sleeves inside out. Hang it in its designated location or place it in a laundry container if contaminated.
-
Inner Gloves: Remove using the same technique as for the outer gloves.
-
Hand Washing: Immediately wash hands thoroughly with soap and water[3].
Caption: Standardized sequence for donning and doffing PPE to prevent contamination.
Emergency Response & Decontamination
Spill Response
For a small spill contained within the chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, dry lime, or soda ash)[9].
-
Carefully sweep up the material and place it in a sealed, labeled hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
For any large spill or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
Exposure First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[9][11]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open[1][11]. Remove contact lenses if present and easy to do[1]. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration[11]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting[12]. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Improper disposal of contaminated materials can pose a significant risk to personnel and the environment.
-
Chemical Waste: All residual Piperidine-4,4-dicarbonitrile hydrochloride and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste[13][14]. These items should never be placed in regular trash or standard recycling bins[14][15].
-
Sharps: Any contaminated needles or sharp implements must be placed in a designated sharps container for hazardous chemical waste.
Caption: Decision workflow for proper segregation and disposal of laboratory waste.
By adhering to these comprehensive guidelines, researchers can effectively mitigate the risks associated with Piperidine-4,4-dicarbonitrile hydrochloride, ensuring a safe laboratory environment for themselves and their colleagues.
References
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
-
PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. Retrieved from [Link]
-
S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?. Retrieved from [Link]
-
Unknown Source. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. Retrieved from [Link]
-
Majestic Glove. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove. Retrieved from [Link]
-
Earth Safe PPE. (n.d.). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Unknown Source. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]
-
University of Bath. (n.d.). Feasibility of Chemical Recycling of Single-Use Nitrile Gloves. Retrieved from [Link]
-
ASAP International. (2022, January 4). How to Recycle Nitrile Gloves. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Dystian.com. (2022, July 18). How to dispose of nitrile gloves?. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. carlroth.com [carlroth.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 8. business.medtecs.com [business.medtecs.com]
- 9. nj.gov [nj.gov]
- 10. dystian.com [dystian.com]
- 11. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. gloves.com [gloves.com]
- 14. gloves.com [gloves.com]
- 15. earthsafeppe.com [earthsafeppe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
